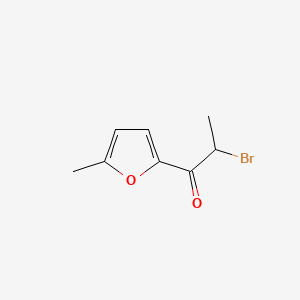
2-Bromo-1-(5-methyl-2-furyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(5-methyl-2-furyl)-1-propanone is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a furan ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone typically involves the bromination of 1-(5-methyl-2-furyl)-1-propanone. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dimethylformamide (DMF). The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(5-methyl-2-furyl)-1-propanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.
Oxidation: Products include carboxylic acids or other oxidized forms.
Reduction: Products include alcohols derived from the reduction of the ketone group.
Applications De Recherche Scientifique
2-Bromo-1-(5-methyl-2-furyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity can be exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Bromo-1-(5-methyl-2-furyl)-1-propanone is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both a bromine atom and a furan ring makes it a versatile intermediate for various synthetic applications. Its reactivity and potential for forming diverse derivatives set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H9BrO2 |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
2-bromo-1-(5-methylfuran-2-yl)propan-1-one |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4,6H,1-2H3 |
Clé InChI |
YAAJAEFPXPWFLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



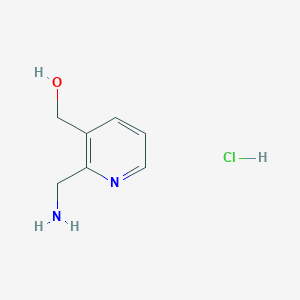



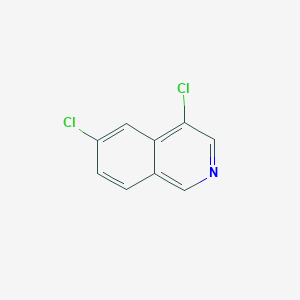
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
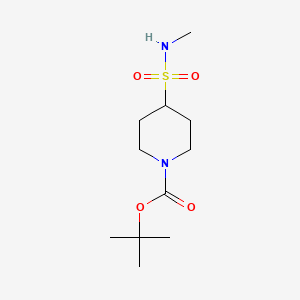
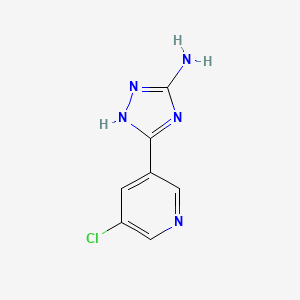

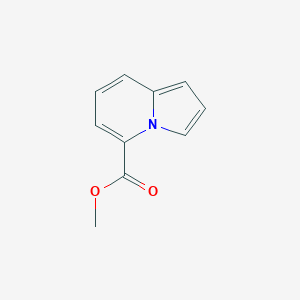
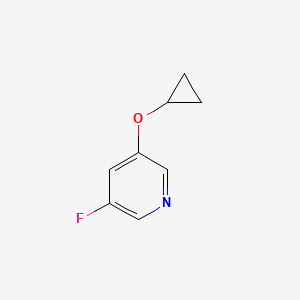
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
